molecular formula C23H26N2O4S2 B2893992 3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide CAS No. 1251595-01-3

3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide

Cat. No. B2893992
CAS RN: 1251595-01-3
M. Wt: 458.59
InChI Key: FCJDMWDTHLFIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. These include an ethoxyphenyl group, a methylamino group, a sulfonyl group, an isopropylphenyl group, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group (-NH2) is a strong nucleophile and can participate in a variety of reactions. The sulfonyl group (-SO2-) is typically quite stable but can undergo certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties for this compound .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives have been extensively studied for their anticancer properties. They are known to exhibit activity against various cancer cell lines. The compound could potentially be synthesized and tested for its efficacy as an anticancer agent, leveraging its thiophene core structure which has been associated with such biological activity .

Organic Electronics: Semiconductors

The thiophene ring is a crucial component in the development of organic semiconductors. Its derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structural features could be explored for its potential use in creating advanced materials for electronic devices .

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The specific compound could be investigated for its ability to prevent corrosion in metals, which is vital for extending the lifespan of metal structures and components .

Pharmacology: Anti-inflammatory Drugs

Thiophene derivatives are known to possess anti-inflammatory properties. This compound could be synthesized and evaluated for its potential use as a nonsteroidal anti-inflammatory drug (NSAID), which could provide an alternative to existing NSAIDs with different side effect profiles .

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives make them candidates for developing new antibiotics or antifungal agents. Research into the compound’s efficacy against various strains of bacteria and fungi could lead to the discovery of new treatments for infectious diseases .

Neuropharmacology: Voltage-gated Sodium Channel Blockers

Some thiophene derivatives act as voltage-gated sodium channel blockers and are used as dental anesthetics. The compound’s potential in this application could be explored, particularly for its use in dental procedures or other medical applications requiring localized anesthesia .

Atherosclerosis Treatment: Anti-atherosclerotic Properties

Research has indicated that thiophene derivatives can have anti-atherosclerotic effects. The compound’s role in preventing or treating atherosclerosis, a leading cause of heart attacks and strokes, could be a significant area of study .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, investigating its potential uses in various industries, and assessing its safety and environmental impact .

properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-5-29-20-12-10-19(11-13-20)25(4)31(27,28)21-14-15-30-22(21)23(26)24-18-8-6-17(7-9-18)16(2)3/h6-16H,5H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJDMWDTHLFIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.